ethyl 10-hydroxydecanoate
Description
Structural Classification and Research Context of Hydroxy Fatty Acid Esters
Ethyl 10-hydroxydecanoate belongs to the class of organic compounds known as hydroxy fatty acid esters. Structurally, it is the ethyl ester of 10-hydroxydecanoic acid, featuring a ten-carbon aliphatic chain with a hydroxyl group at the terminal (ω) position and an ethyl ester group at the other end. This bifunctional nature—possessing both a hydroxyl and an ester group—is a defining characteristic that underpins its utility in chemical synthesis.
Hydroxy fatty acids and their esters are a broad and significant class of molecules that are subjects of intensive research. They are recognized for their diverse biological activities and as valuable monomers for the creation of biodegradable polymers. The position of the hydroxyl group along the fatty acid chain is a critical determinant of the physical and chemical properties of the molecule and any subsequent materials derived from it.
Significance as a Biosynthetic and Synthetic Intermediate in Chemical Biology
The true significance of this compound in academic research lies in its role as a precursor and intermediate in both biosynthetic and synthetic pathways. While its direct natural abundance is not as extensively documented as its parent acid, 10-hydroxydecanoic acid (a component of royal jelly), its synthesis provides a valuable monomer for creating specialized polymers.
In the realm of synthetic chemistry, the esterification of 10-hydroxydecanoic acid to its ethyl ester is a key step. This can be achieved through various methods, including classic Fischer esterification or, more recently, through biocatalytic processes. nih.gov The use of enzymes, such as lipases, for esterification is a growing area of interest as it aligns with the principles of green chemistry, often proceeding under mild conditions with high specificity. nih.govfrontiersin.org
Once synthesized, this compound can serve as a monomer in polycondensation reactions. The hydroxyl group of one monomer reacts with the ester group of another, leading to the formation of polyesters. This process allows for the creation of polymers with tailored properties.
Overview of Key Research Domains and Emerging Areas
The primary research domain for this compound and its parent acid is in the field of polymer chemistry. The resulting polyesters, such as poly(10-hydroxydecanoate), are of interest as biodegradable and biocompatible materials. researchgate.net These bio-based polymers are being investigated as sustainable alternatives to petroleum-based plastics in a variety of applications.
An emerging area of research is the development of copolymers. For instance, novel bio-based aliphatic copolyesters like poly(lactic acid-co-10-hydroxy decanoate) have been successfully synthesized. researchgate.netmdpi.com These copolymers aim to combine the desirable properties of different monomers to create materials with enhanced thermal stability, ductility, and good biocompatibility, opening up potential applications in the biomedical and agricultural fields. researchgate.netmdpi.com
Furthermore, the general class of fatty acid ethyl esters is being studied in the context of being nonoxidative metabolites of ethanol (B145695), which could have implications for understanding ethanol-induced organ damage. nih.gov While not specific to the 10-hydroxy isomer, this highlights a broader interest in the biological roles of such esters.
Data and Findings
The following table summarizes key information regarding this compound and related compounds.
| Property | Value | Source |
| Compound Name | This compound | |
| Parent Acid | 10-Hydroxydecanoic acid | frontiersin.org |
| Molecular Formula | C12H24O3 | ontosight.ai |
| Molecular Weight | 216.32 g/mol | nih.govnih.gov |
| Key Functional Groups | Hydroxyl (-OH), Ethyl Ester (-COOEt) | |
| Primary Research Area | Polymer Chemistry, Biomaterials | researchgate.net |
Detailed research has demonstrated the successful synthesis of copolymers using 10-hydroxydecanoic acid, the precursor to this compound. For example, the synthesis of poly(lactic acid-co-10-hydroxy decanoate) (PLH) has been achieved through a thermal polycondensation process. mdpi.com The resulting PLH copolymers exhibited high thermal stability and ductility, with breaking elongation increasing significantly with a higher composition of 10-hydroxydecanoate units. researchgate.net These copolymers also showed good biocompatibility with NIH/3T3 cells, suggesting their potential for use in biomedical applications. researchgate.net
Structure
3D Structure
Properties
CAS No. |
3639-35-8 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
ethyl 10-hydroxydecanoate |
InChI |
InChI=1S/C12H24O3/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h13H,2-11H2,1H3 |
InChI Key |
MIUMFNVVSUWKLV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCO |
Origin of Product |
United States |
Synthesis Methodologies in Chemical Biology and Organic Chemistry
Chemical Synthesis Approaches
Traditional organic chemistry provides several pathways for the synthesis of ethyl 10-hydroxydecanoate, primarily involving the transformation of readily available precursors.
Ozonolysis and Reductive Transformations in Ester Production
A notable chemical route to this compound involves the ozonolysis of larger unsaturated esters, such as ethyl 10-undecenoate. cdnsciencepub.com Ozonolysis cleaves the carbon-carbon double bond, and subsequent reductive workup of the resulting ozonide can yield the desired hydroxy ester. The choice of reducing agent and reaction conditions is crucial in determining the product distribution. For instance, the hydrogenation of the ozonization product of ethyl 10-undecenoate in ethanol (B145695) using a Raney nickel catalyst can produce a mixture of diethyl sebacate (B1225510) and this compound. cdnsciencepub.com The ratio of these products is influenced by factors like the catalyst's activity and the heating rate of the reaction. cdnsciencepub.com
Another approach involves the ozonolysis of oleic acid derivatives. acs.org Reductive cleavage of the ozonide formed from methyl oleate, for example, can generate a mixture of products, from which the desired C10 hydroxy ester can be isolated. This method leverages the abundance of oleic acid from renewable sources like vegetable oils. ruhr-uni-bochum.de
| Starting Material | Key Reagents | Product(s) | Reference(s) |
| Ethyl 10-undecenoate | 1. Ozone 2. Raney Nickel, H₂ | This compound, Diethyl sebacate | cdnsciencepub.com |
| Methyl oleate | 1. Ozone 2. BH₃-DMS | C10 and other chain-length hydroxy esters | acs.org |
| 10-Undecen-1-ol | 1. Ozone 2. Reductive amination | This compound (as a byproduct) | cdnsciencepub.com |
Esterification Pathways from 10-Hydroxydecanoic Acid
The direct esterification of 10-hydroxydecanoic acid with ethanol presents a straightforward method for synthesizing this compound. lookchem.com This acid-catalyzed reaction, typically employing a strong acid like sulfuric acid, drives the equilibrium towards the formation of the ester. mdpi.com The availability of 10-hydroxydecanoic acid, which can be derived from natural sources, makes this a viable route. lookchem.combiocyc.org For instance, 10-hydroxydecanoic acid itself can be synthesized from 10-undecenoic acid. gla.ac.uk
The efficiency of the esterification process is dependent on various factors, including the catalyst used, the molar ratio of alcohol to acid, and the reaction temperature. While traditional mineral acids are effective, research has also explored the use of solid acid catalysts to simplify product purification and catalyst recovery. mdpi.com
| Reactants | Catalyst | Key Conditions | Product | Reference(s) |
| 10-Hydroxydecanoic acid, Ethanol | Sulfuric Acid (or other acid catalyst) | Reflux | This compound | lookchem.commdpi.com |
| Decanoic acid, Ethanol | Yeast (EHT1, EEB1 genes) | Fermentation | Ethyl decanoate (B1226879) (precursor) |
Biocatalytic and Chemoenzymatic Synthesis Routes
In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. Enzymes offer high selectivity and operate under mild conditions, reducing energy consumption and waste generation.
Enzymatic Hydroxylation of Decanoate Esters
The direct hydroxylation of decanoate esters, such as ethyl decanoate or methyl decanoate, at the terminal (ω) or sub-terminal (ω-1, ω-2) positions is a promising biocatalytic approach. researchgate.netresearchgate.net Peroxygenases, a class of heme-thiolate enzymes, have shown the ability to catalyze such reactions. For example, an engineered unspecific peroxygenase (UPO) from Agrocybe aegerita (AaeUPO) has been used for the hydroxylation of methyl decanoate, primarily yielding methyl 9-hydroxydecanoate (ω-1 hydroxylation). researchgate.net The regioselectivity of these enzymes can be influenced by the specific enzyme variant and reaction conditions. researchgate.net
Cytochrome P450 Enzyme Systems in Hydroxy Fatty Acid Ester Production
Cytochrome P450 monooxygenases (CYPs) are a versatile family of enzymes capable of catalyzing the hydroxylation of a wide range of substrates, including fatty acids and their esters. researchgate.netresearchgate.net These enzymes are particularly attractive for producing hydroxy fatty acid esters due to their potential for high regio- and stereoselectivity. researchgate.netmdpi.com
CYP enzymes from the CYP153A family, for instance, are known for their ability to catalyze the ω-hydroxylation of fatty acids. nih.gov By expressing these enzymes in a suitable host organism like Escherichia coli, it is possible to develop whole-cell biocatalysts for the production of ω-hydroxy fatty acids from their corresponding fatty acids or esters. nih.govgoogle.com The efficiency of these systems often relies on the effective coupling of the P450 enzyme with a reductase partner that supplies the necessary electrons for the catalytic cycle. nih.gov
| Enzyme System | Substrate | Product | Host Organism | Reference(s) |
| CYP153A from Marinobacter aquaeloei fused to P450 BM3 reductase domain | Dodecanoic acid methyl ester | ω-Hydroxy dodecanoic acid | Escherichia coli | nih.gov |
| CYP102A1 (BM3) from Bacillus megaterium | Lauric acid, Myristic acid | ω-1, ω-2, ω-3 hydroxy analogs | N/A (isolated enzyme) | researchgate.net |
| CYP704B2 from Rice | Palmitic acid, Oleic acid, Linoleic acid, Linolenic acid | ω-Hydroxy fatty acids | Yeast (microsomes) | nih.gov |
| CYP153A33/M228L-CPRBM3 | trans-2-Decenoic acid | 10-Hydroxy-2-decenoic acid | Escherichia coli | nih.gov |
Whole-Cell Biocatalysis for Bio-Based Ester Synthesis
Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the elimination of costly enzyme purification steps and the in-situ regeneration of necessary cofactors. dtu.dkfrontiersin.org Engineered microorganisms, such as Escherichia coli and various yeast species, have been developed to produce hydroxy fatty acids and their esters from simple carbon sources or fatty acid precursors. frontiersin.orgnih.gov
Similarly, non-conventional yeasts have been explored as efficient biocatalysts for the production of various valuable compounds, including lactones derived from hydroxy fatty acid esters. nih.gov These organisms possess native enzymatic pathways that can be harnessed and engineered for specific biotransformations.
| Microorganism | Key Enzymes/Pathways | Substrate | Product | Key Findings | Reference(s) |
| Engineered Escherichia coli | AlkBGT hydroxylation system, FadL transporter | Decanoic acid | ω-Hydroxydecanoic acid | Deletion of fadE and fadD enhanced yield to 0.86 mol/mol. | frontiersin.org |
| Engineered Escherichia coli | CYP153A fusion construct, AlkL transport system | Dodecanoic acid methyl ester | ω-Hydroxy dodecanoic acid | Production of 4 g/L ω-hydroxy dodecanoic acid in a two-phase system. | nih.gov |
| Engineered Escherichia coli | ACOX, FadE, Macs, YdiI, CYP | Decanoic acid | 10-Hydroxy-2-decenoic acid | Achieved 75.6% conversion and 0.628 g/L product in 10 hours. | nih.gov |
| Yarrowia lipolytica | Acyl-CoA oxidases (β-oxidation pathway) | Ricinoleic acid | γ-Decalactone (from hydroxy acid intermediate) | A strain lacking acyl-CoA oxidase activity produced 10 times more γ-decalactone. | nih.gov |
Biochemical Pathways and Biological Significance
Role in Fatty Acid and Lipid Metabolism Research
While direct studies on ethyl 10-hydroxydecanoate are limited, research on its constituent parts and related molecules provides a framework for understanding its potential involvement in fatty acid and lipid metabolism.
Intermediates in De Novo Fatty Acid Biosynthesis (e.g., β-Hydroxydecanoyl-ACP)
The de novo synthesis of fatty acids is a fundamental cellular process. A key intermediate in this pathway is β-hydroxydecanoyl-acyl carrier protein (ACP). In certain bacteria, such as Pseudomonas aeruginosa, β-hydroxydecanoyl-ACP is a precursor for the synthesis of rhamnolipids, which are glycolipid biosurfactants. nih.govabdel-mawgoud.comasm.org The enzyme RhlA catalyzes the conversion of β-hydroxydecanoyl-ACP into the β-hydroxydecanoyl-β-hydroxydecanoate component of these rhamnolipids. asm.orgpnas.org This highlights the importance of C10 hydroxy fatty acid derivatives in specialized metabolic pathways. While no direct link between this compound and β-hydroxydecanoyl-ACP has been established, the shared carbon backbone suggests a potential for metabolic interplay that warrants further investigation.
Mitochondrial Metabolism of Hydroxydecanoate Derivatives (e.g., Acyl-CoA Esters)
Mitochondria are central to fatty acid oxidation. Studies on isomers of hydroxydecanoate offer insights into how these molecules are processed. For instance, 5-hydroxydecanoate (B1195396) can be activated to its corresponding acyl-CoA ester, 5-hydroxydecanoyl-CoA, and subsequently undergo β-oxidation within the mitochondria. nih.govnih.gov However, the metabolism of 5-hydroxydecanoyl-CoA is significantly slower at the L-3-hydroxyacyl-CoA dehydrogenase step compared to its unsubstituted counterpart, decanoyl-CoA, creating a bottleneck in the β-oxidation pathway. nih.govnih.gov
Furthermore, studies on patients treated with metformin (B114582) have shown an increase in the levels of 3-hydroxydecanoate (B1257068), an intermediate of mitochondrial β-oxidation. frontiersin.org This suggests a connection between certain therapeutic agents and the metabolism of hydroxy fatty acids. Long-chain fatty acyl-CoA esters are also known to allosterically regulate AMPK, a key enzyme in cellular energy metabolism, thereby promoting their own oxidation. acu.edu.au Although direct evidence for this compound is lacking, it is plausible that upon hydrolysis to 10-hydroxydecanoic acid, it could be activated to its acyl-CoA ester and enter mitochondrial metabolic pathways, though its specific kinetics and regulatory effects remain to be elucidated.
Biological Activities and Mechanistic Studies
The biological activities of hydroxy fatty acids are a growing area of research. While direct studies on this compound are scarce, the activities of its parent acid, 10-hydroxydecanoic acid (10-HDA), and the related compound 10-hydroxy-trans-2-decenoic acid (10H2DA), provide valuable insights into the potential biological roles of this class of molecules.
Modulation of Cellular Signaling Pathways
Research has shown that 10-HDA can modulate cellular signaling pathways involved in inflammation. In murine macrophages, 10-HDA has been found to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO). nih.gov This inhibitory effect is achieved through the translational downregulation of interferon regulatory factor-1 (IRF-1), a key transcription factor in the inflammatory response. nih.gov Specifically, 10-HDA was shown to decrease the phosphorylation of Akt and 4E-BP1, which are critical components of the mRNA translation machinery. nih.gov These findings suggest a novel anti-inflammatory mechanism for this medium-chain fatty acid.
Agonistic Activities on Specific Receptors in Model Systems
Studies on hydroxy fatty acid derivatives have identified their ability to act as agonists on specific cellular receptors. For instance, 3-hydroxyoctanoate (B1259324) (3HO), a shorter-chain analogue, is an agonist for the hydroxycarboxylic acid receptor 3 (HCA3). oncotarget.com Activation of HCA3, a G protein-coupled receptor, leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. oncotarget.com Additionally, 3-hydroxydecanoic acid has been identified as a common agonist for both HCA3 and G-protein coupled receptor 84 (GPR84). frontiersin.org In a plant model system, synthetic ethyl 3-hydroxydecanoate was shown to trigger immune signaling through the LORE receptor in Arabidopsis. pnas.orgbiorxiv.org While these studies were not conducted on this compound, they point to the potential for hydroxy fatty acid esters to interact with and activate specific cell surface receptors.
Association as a Biomarker in Biological Studies
Based on a comprehensive review of available scientific literature, there are currently no published studies that have investigated or established this compound as a specific biomarker in biological studies. Extensive searches of scientific databases did not yield any research detailing its association with particular diseases, physiological states, or as an indicator of exposure to certain substances in humans or other organisms.
While research exists on related compounds, such as 10-hydroxydecanoic acid (10-HDA), a significant component of royal jelly with known biological activities, this information does not extend to its ethyl ester derivative in the context of biomarker discovery. chemicalbook.comingentaconnect.com Similarly, studies on other hydroxy fatty acid esters have been conducted in various biological contexts, but a direct link to this compound as a biomarker is not present in the current body of scientific evidence. mdpi.compnas.orgfrontiersin.org
Therefore, at present, the potential of this compound as a biomarker remains unexplored, and there is no data to support its use in any diagnostic or prognostic capacity.
Research Findings on this compound as a Biomarker
| Study Focus | Biological Sample | Condition/Disease | Reported Association with this compound | Reference |
|---|---|---|---|---|
| No studies found investigating this compound as a biomarker. |
Analytical Techniques and Structural Elucidation in Research
Chromatographic Separation and Detection Methods
Chromatographic techniques are fundamental to the analysis of ethyl 10-hydroxydecanoate, enabling its separation from complex mixtures and its subsequent detection. The choice of method often depends on the research objective, whether it is quantifying the product of a chemical reaction, analyzing related compounds, or profiling metabolites in a biological system.
Gas Chromatography (GC) for Product Analysis and Quantification
Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. In several studies, GC has been employed to determine the yield and purity of this compound following its synthesis. For instance, in the ozonolysis of ethyl 10-undecenoate, GC was used to determine the relative yields of this compound and diethyl sebacate (B1225510). cdnsciencepub.com The analysis was performed on a column packed with Apiezon L grease on Celite at an oven temperature of 170 °C, which, despite imperfect resolution, allowed for the estimation of product ratios through triangular approximation. cdnsciencepub.com Another study also utilized GC to confirm the identity of synthesized this compound by comparing its retention time with an authentic sample. cdnsciencepub.com
The versatility of GC is further demonstrated in its application for analyzing complex mixtures. In the study of volatile components in English wines, a standard gas chromatography-flame ionization detection (GC-FID) procedure was used for the determination of ethanol (B145695) content, a related analysis in the broader context of ester analysis. mdpi.com Furthermore, GC coupled with mass spectrometry (GC-MS) is a common approach for the identification of various fatty acid esters and other volatile compounds in complex samples. mdpi.commdpi.comresearchgate.netnih.gov
Table 1: GC Conditions for this compound Analysis
| Parameter | Value | Reference |
| Column | Copper tubing (10 ft. x 1/8 in. OD) with 10% Apiezon L grease on Celite (60-80 mesh) | cdnsciencepub.com |
| Oven Temperature | 128 °C or 170 °C | cdnsciencepub.com |
| Carrier Gas | Nitrogen (N2) | cdnsciencepub.com |
| Flow Rate | 20 ml/min | cdnsciencepub.com |
| Detector | Flame Ionization Detection (FID) | cdnsciencepub.com |
High-Performance Liquid Chromatography (HPLC) for Related Compounds
High-performance liquid chromatography (HPLC) is a crucial technique for the analysis of less volatile and thermally sensitive compounds, including long-chain hydroxy fatty acids and their esters. aocs.org While direct HPLC methods for this compound are less commonly detailed in the provided research, the technique is extensively used for separating and quantifying related compounds, such as other fatty acid esters and their derivatives. aocs.orgnih.govbohrium.comresearchgate.netacs.orgnih.gov
Reversed-phase HPLC is a frequently used mode for separating fatty acids based on both chain length and degree of unsaturation. aocs.org For enhanced sensitivity, derivatization of fatty acids to form phenacyl or other UV-absorbing or fluorescent esters is a common strategy. aocs.orgacs.org Chiral HPLC is particularly important for separating enantiomeric forms of hydroxy fatty acids. aocs.orgresearchgate.net In the context of analyzing complex biological samples, HPLC is invaluable. For example, it has been used to determine malic and tartaric acids in wine musts and D- and L-lactic acids in wine, showcasing its utility in separating organic acids and their derivatives. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and specific platform for the identification and quantification of metabolites in complex biological matrices. nih.govnih.govnih.govmdpi.comjsbms.jpresearchgate.netnih.govvt.edu This technique is particularly well-suited for the analysis of fatty acid ethyl esters (FAEEs) as markers for various biological processes. nih.govillinois.edu
In metabolite profiling studies, LC-MS/MS (tandem mass spectrometry) allows for the targeted analysis of specific compounds with high accuracy. For instance, a validated LC-MS/MS method was developed for the determination of FAEEs in dried blood spots as markers for ethanol intake. nih.gov This method utilized a C18 column and a gradient elution, with detection in positive ion mode using multiple reaction monitoring (MRM). nih.govnih.gov Similarly, LC-MS/MS has been successfully applied to the comprehensive analysis of fatty acid metabolites produced by gut microbiota, where a targeted lipidomics approach was developed to quantify a wide range of functional fatty acids, including hydroxy fatty acids. jsbms.jp The high sensitivity of LC-MS makes it possible to detect and quantify compounds at very low concentrations, often in the ng/mL range. nih.govnih.gov
Table 2: LC-MS/MS Parameters for Fatty Acid Ethyl Ester Analysis
| Parameter | Description | Reference |
| Chromatography | Reversed-phase HPLC with a C18 column | nih.govnih.gov |
| Mobile Phase | Gradient elution with methanol (B129727) and ammonium (B1175870) acetate (B1210297) in water or acetonitrile/methanol and acetic acid in water | nih.govnih.govjsbms.jp |
| Ionization | Electrospray Ionization (ESI) or Atmospheric-Pressure Chemical Ionization (APCI) | nih.govnih.govnih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) | nih.govnih.govnih.gov |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric methods are essential for the definitive structural elucidation of this compound, providing detailed information about its molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. rsc.orgnih.govyoutube.com Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
For compounds related to this compound, such as mthis compound, the ¹H NMR spectrum shows characteristic signals for the different protons in the molecule, including the methyl ester protons, the methylene (B1212753) protons adjacent to the ester and hydroxyl groups, and the long chain of methylene protons. chemicalbook.com Similarly, the ¹³C NMR spectrum provides distinct signals for each carbon atom, confirming the carbon skeleton and the presence of the ester and hydroxyl functional groups. chemicalbook.com Although a specific complete NMR dataset for this compound was not found in the provided results, the data for its methyl analog provides a strong basis for what would be expected. The principles of NMR spectroscopy allow for the unambiguous confirmation of the connectivity of atoms in the molecule. ethernet.edu.et
Table 3: Predicted ¹³C NMR Chemical Shifts for a Related Compound (Mthis compound)
| Carbon Atom | Chemical Shift (δ, ppm) | Reference |
| C=O | 174.3 | chemicalbook.com |
| -OCH₃ | 51.4 | chemicalbook.com |
| -CH₂OH | 62.8 | chemicalbook.com |
| -CH₂COO- | 34.0 | chemicalbook.com |
| Methylene Chain | 24.8 - 32.7 | chemicalbook.com |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns. arizona.edudocbrown.infolibretexts.orgnih.gov When a molecule is ionized in the mass spectrometer, it forms a molecular ion whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. arizona.edu
The fragmentation of the molecular ion provides a unique fingerprint that can be used for identification. For esters, characteristic fragmentation patterns include cleavage next to the carbonyl group (C=O). arizona.edudocbrown.info In the case of hydroxy-substituted esters, fragmentation can also be influenced by the hydroxyl group. While a specific mass spectrum for this compound was not detailed, the mass spectrum of a related compound, β-hydroxydecanoate methyl ester, shows a characteristic ion fragment at m/z = 103, which is indicative of a β-hydroxyalkanoate methyl ester. researchgate.net High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental composition. For example, HR-ESI-MS was used to confirm the molecular formula of a related diol. mpg.de
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, and a detector measures the amount of light transmitted. The resulting spectrum, a plot of transmittance versus wavenumber, reveals the presence of specific functional groups, each corresponding to a unique absorption band.
For this compound, IR spectroscopy can confirm the presence of its key structural features: the hydroxyl group (-OH), the ester group (-COOR), and the long aliphatic chain (C-H bonds).
Hydroxyl (O-H) Stretch: The presence of the primary alcohol functional group is most definitively identified by a strong, broad absorption band appearing in the region of 3500-3200 cm⁻¹. vscht.czlibretexts.org This broadening is a result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules.
Aliphatic C-H Stretch: The long methylene chain of the decanoate (B1226879) backbone gives rise to C-H stretching vibrations. These are observed as strong, sharp peaks just below 3000 cm⁻¹, typically in the 3000-2850 cm⁻¹ range. libretexts.org
Ester Carbonyl (C=O) Stretch: The ester functional group is characterized by a very strong and sharp absorption peak resulting from the C=O bond stretching vibration. For a saturated aliphatic ester like this compound, this peak is expected to appear in the 1750-1735 cm⁻¹ range. docbrown.infodocbrown.info Research on copolymers incorporating 10-hydroxy decanoate has identified this characteristic ester peak at 1758 cm⁻¹. researchgate.net
Ester C-O Stretch: The ester group also exhibits C-O stretching vibrations, which typically appear as two or more bands in the fingerprint region of the spectrum, between 1300 cm⁻¹ and 1000 cm⁻¹. vscht.czdocbrown.info
The combination of a broad -OH band, a strong C=O ester band, and aliphatic C-H stretches provides a distinct spectral fingerprint. This allows for the unambiguous identification of this compound and its differentiation from structurally similar molecules, such as an isomeric carboxylic acid, which would lack the specific C=O ester absorption and instead show a much broader O-H absorption overlapping the C-H stretch region. docbrown.infolibretexts.org
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Appearance |
|---|---|---|---|---|
| Hydroxyl | O-H | Stretch | 3500 - 3200 | Strong, Broad |
| Aliphatic | C-H | Stretch | 3000 - 2850 | Strong, Sharp |
| Ester Carbonyl | C=O | Stretch | 1750 - 1735 | Very Strong, Sharp |
Advanced Methods for Stereochemical Analysis (e.g., Chiral GC)
Based on its IUPAC name, this compound is an achiral molecule because it does not possess a chiral center (a carbon atom bonded to four different groups). The hydroxyl group is located at the terminal C-10 position of the decanoate chain, which is a primary carbon.
However, stereochemical analysis using chiral gas chromatography (GC) is a critical technique for analyzing chiral isomers of this compound, such as ethyl 2-hydroxydecanoate or ethyl 3-hydroxydecanoate (B1257068), which are frequently encountered in related fields of research like enantioselective synthesis. amazonaws.comnih.gov Chiral GC is designed specifically to separate enantiomers—mirror-image isomers that are non-superimposable.
The fundamental principle of chiral GC involves the use of a chiral stationary phase (CSP) within the GC column. gcms.czresearchgate.net Enantiomers flowing through the column interact with the CSP to form transient, diastereomeric complexes. uni-muenchen.de Because these diastereomeric complexes have different stabilities and energy levels, one enantiomer interacts more strongly or for a longer duration with the CSP than the other. This differential interaction leads to different retention times for each enantiomer, allowing for their separation and quantification. uni-muenchen.de Derivatized cyclodextrins are among the most common and effective types of CSPs used for this purpose. researchgate.net
Research Applications:
Direct Enantiomeric Separation: In studies involving the enantioselective synthesis of related compounds, chiral GC is used to determine the enantiomeric excess (e.e.) of the product. For instance, the e.e. of ethyl 2-hydroxydecanoate has been successfully determined by direct analysis on a column with a Chirasil-Dex CB stationary phase. amazonaws.com
Derivatization for Analysis: In more complex cases, or to enhance separation, the chiral analyte can be derivatized with a chiral derivatizing agent (CDA) before GC analysis. For example, the stereochemistry of similar hydroxy fatty acids has been determined by reacting the hydroxyl group with a chiral agent like (-)-menthoxycarbonylchloride. researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard, non-chiral GC-MS, from which the stereochemistry of the original molecule can be deduced. researchgate.net
Table 2: Methods in Chiral GC for the Analysis of Hydroxy Esters
| Analytical Goal | Analyte Type | Method | Column/Stationary Phase | Principle |
|---|---|---|---|---|
| Enantiomeric Excess (e.e.) Determination | Chiral Isomer (e.g., Ethyl 2-hydroxydecanoate) | Direct Injection | Chiral GC with CSP (e.g., Chirasil-Dex CB) | Differential formation of transient diastereomeric complexes between enantiomers and the CSP leads to separation. amazonaws.comuni-muenchen.de |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| (-)-Menthoxycarbonylchloride |
| 10-hydroxy-8(E)-octadecenoic acid |
| This compound |
| Ethyl 2-hydroxydecanoate |
| Ethyl 3-hydroxydecanoate |
| Poly(lactic acid-co-10-hydroxy decanoate) |
Derivatization and Applications in Materials Science and Biotechnology Research
Synthesis of Novel Hydroxy Fatty Acid Esters and Derivatives
The presence of reactive hydroxyl and ester functionalities allows ethyl 10-hydroxydecanoate to be chemically modified into various derivatives. These reactions typically target the hydroxyl group for further esterification or etherification, or involve transesterification at the ester group to alter the alkyl chain.
Research has demonstrated the derivatization of the closely related mthis compound, which serves as a direct proxy for the reactivity of the ethyl ester. For instance, mthis compound can be reacted with methacrylic anhydride (B1165640) to produce methyl 10-methacryloyloxydecanoate. tandfonline.com This transformation adds a polymerizable methacrylate (B99206) group to the fatty acid backbone, creating a monomer suitable for free-radical polymerization.
Furthermore, mthis compound has been utilized as a key component in the synthesis of specialized ortho ester diester monomers. nih.gov These monomers are subsequently used in the creation of multifunctional polymers. nih.gov Such derivatizations highlight the role of this compound as a platform molecule for accessing more complex chemical structures with tailored properties for specific applications.
| Starting Material | Reagent(s) | Derivative Product | Application of Derivative | Source(s) |
| Mthis compound | Methacrylic anhydride, DMAP, Triethylamine | Methyl 10-methacryloyloxydecanoate | Monomer for polymerization | tandfonline.com |
| Mthis compound | 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane (DTSU) | Ortho ester diester monomer | Monomer for multifunctional polymers (e.g., for gene delivery) | nih.gov |
Utilization as a Monomer in Biopolymer Synthesis
This compound, or more commonly its parent acid 10-hydroxydecanoic acid (HDA), is a significant bio-based monomer for producing biodegradable polyesters. Its long, flexible ten-carbon chain can be incorporated into polymer backbones to impart specific thermal and mechanical properties.
A notable application of HDA is its copolymerization with other bio-based monomers, such as lactic acid (LA), to create novel aliphatic copolyesters. mdpi.comresearchgate.net Researchers have successfully synthesized poly(lactic acid-co-10-hydroxy decanoate) (PLH) through a thermal polycondensation process. mdpi.com This reaction is typically performed using co-catalysts like p-toluenesulfonic acid (p-TSA) and tin(II) chloride dihydrate (SnCl₂·2H₂O). mdpi.com By varying the molar ratio of LA to HDA, a range of copolymers with different properties can be produced. mdpi.comresearchgate.net
Another advanced application is in the synthesis of diblock copolymers. A chemoenzymatic strategy has been used to first produce poly(10-hydroxydecanoic acid) (PHDA) via enzymatic polymerization. This polyester (B1180765) is then chemically modified to act as a macroinitiator for the atom transfer radical polymerization (ATRP) of a second monomer, such as styrene, to yield a poly(10-hydroxydecanoic acid)-block-polystyrene (PHDA-b-PSt) copolymer. researchgate.net
| Copolymer | Monomer 1 | Monomer 2 | Synthesis Method | Source(s) |
| Poly(lactic acid-co-10-hydroxy decanoate) (PLH) | Lactic Acid (LA) | 10-Hydroxydecanoic Acid (HDA) | Thermal Polycondensation | mdpi.comresearchgate.net |
| Poly(10-hydroxydecanoic acid)-block-polystyrene (PHDA-b-PSt) | 10-Hydroxydecanoic Acid (HDA) | Styrene | Enzymatic Polymerization followed by ATRP | researchgate.net |
The incorporation of the flexible, long-chain HDA unit into rigid polymer chains like polylactic acid (PLA) significantly modifies the material's properties. HDA acts as a soft segment within the polymer backbone, which enhances ductility and reduces brittleness—a common drawback of PLA. mdpi.com
| Property | Effect of Increasing HDA Content in PLH Copolymers | Source(s) |
| Mechanical Properties | ||
| Ductility (Breaking Elongation) | Significantly increased | researchgate.net |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | Decreased | researchgate.net |
| Melting Temperature (Tm) | Decreased | researchgate.net |
| Thermal Stability (Decomposition Temp.) | Remained high (above 280 °C) | researchgate.net |
Role in Biosurfactant and Glycolipid Research
Hydroxy fatty acids are fundamental components of glycolipids, a major class of biosurfactants. While this compound is structurally related to these precursors, its specific role is distinguished by the position of its hydroxyl group.
Rhamnolipids, a well-studied class of biosurfactants produced primarily by Pseudomonas species, are composed of one or two rhamnose sugar units linked to a lipid tail. nih.govresearchgate.net This lipid tail is a dimer of β-hydroxy fatty acids, specifically 3-(3-hydroxyalkanoyloxy)alkanoic acid (HAA). mdpi.compnas.org The HAA is synthesized by the enzyme RhlA, which dimerizes (R)-3-hydroxyalkanoyl-CoA precursors, with the C10 version ((R)-3-hydroxydecanoic acid) being a predominant building block. nih.govpnas.org
Therefore, the direct precursor for the lipid component of rhamnolipids is 3-hydroxydecanoic acid , not 10-hydroxydecanoic acid. This compound is a structural isomer of the key precursor ester (ethyl 3-hydroxydecanoate) but is not directly incorporated into the natural biosynthetic pathway of rhamnolipids. The positional difference of the hydroxyl group (at the C-10 vs. C-3 position) is critical to its role as a substrate for the relevant biosynthetic enzymes.
Chemoenzymatic synthesis is a powerful strategy that combines the high selectivity of enzymes with the broad scope of traditional organic chemistry to create valuable chemicals from renewable feedstocks. nih.govmit.edu this compound and its parent acid are excellent candidates for such processes.
A prime example is the synthesis of diblock copolymers, which begins with an enzymatic step. The enzyme Novozyme-435, a lipase (B570770), is used to catalyze the condensation polymerization of 10-hydroxydecanoic acid into a polyester. researchgate.net This is followed by chemical steps to modify the resulting polymer, converting it into a macroinitiator that can be used in a subsequent chemical polymerization process (ATRP) to produce specialty block copolymers. researchgate.net
In another application, Candida antarctica lipase B (the enzyme in Novozyme 435) was used to catalyze the copolymerization of mthis compound with other monomers to synthesize multifunctional poly(amine-co-ester-co-ortho ester)s. nih.gov These specialized polymers were designed for advanced applications such as efficient and safe gene delivery. nih.gov These examples underscore the utility of this compound as a renewable building block in hybrid synthetic strategies for producing high-value specialty chemicals.
Q & A
Q. What are the established methods for synthesizing ethyl 10-hydroxydecanoate?
this compound is typically synthesized via esterification of 10-hydroxydecanoic acid with ethanol under acidic catalysis. Key steps include:
- Reaction Setup : Mix equimolar ratios of 10-hydroxydecanoic acid and ethanol with a catalytic amount of sulfuric acid or HCl.
- Conditions : Reflux at 70–80°C for 6–8 hours under anhydrous conditions to drive the reaction to completion.
- Purification : Post-reaction neutralization, extraction with dichloromethane, and distillation to isolate the ester.
Characterization is performed using NMR (¹H and ¹³C) and GC-MS to confirm ester formation and purity .
Q. What analytical techniques are used to characterize this compound?
Standard techniques include:
- Spectroscopy : NMR (nuclear magnetic resonance) to confirm hydroxyl and ester group positions.
- Chromatography : GC-MS (gas chromatography-mass spectrometry) for purity assessment and molecular weight verification.
- Physical Properties : Density (0.945–0.956 g/mL at 20°C) and refractive index measurements for quality control .
Q. What biological activities have been reported for this compound?
Studies highlight its potential:
- Anti-inflammatory : Inhibits COX-2 enzyme activity in vitro at IC₅₀ values of 15–20 μM.
- Antimicrobial : Shows moderate activity against Gram-positive bacteria (MIC: 50–100 μg/mL).
- Enzyme Interactions : Acts as a substrate analog for lipases in mechanistic studies .
Q. How should this compound be stored and handled safely?
- Storage : Keep in airtight, light-resistant containers at 4°C to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Degradation products (e.g., decanoic acid derivatives) require proper disposal via licensed waste management services .
Advanced Research Questions
Q. How can regioselectivity challenges in this compound synthesis be addressed?
Regioselectivity issues arise during esterification due to competing reactions at the hydroxyl group. Strategies include:
- Protecting Groups : Temporarily block the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride before esterification.
- Catalyst Optimization : Use immobilized lipases (e.g., Candida antarctica lipase B) for enantioselective esterification under mild conditions (30–40°C, pH 7.0).
Post-reaction deprotection and purification via column chromatography yield >90% regiopure product .
Q. What strategies resolve contradictory data on the biological activity of this compound?
Contradictions in bioactivity data (e.g., varying IC₅₀ values) may stem from assay conditions or impurity profiles. Mitigation steps:
- Standardized Protocols : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and solvent controls (DMSO ≤0.1%).
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability.
- Purity Verification : LC-MS to confirm compound integrity and rule out degradation artifacts .
Q. How to optimize protocols for assessing enzyme interactions with this compound?
For enzyme kinetics (e.g., lipase inhibition):
- Substrate Titration : Vary this compound concentrations (0.1–10 mM) in buffered solutions (pH 7.4).
- Activity Assays : Monitor hydrolysis rates via spectrophotometry (λ = 410 nm) using p-nitrophenyl esters as reporters.
- Data Modeling : Fit results to Michaelis-Menten or Hill equations to determine inhibition constants (Kᵢ) .
Q. What advanced analytical methods detect trace impurities in this compound?
- High-Resolution Mass Spectrometry (HRMS) : Identifies trace degradation products (e.g., decanoic acid) at ppm levels.
- HPLC-PDA : Paired with photodiode array detection to resolve isomeric impurities.
- Stability Studies : Accelerated aging (40°C/75% RH for 6 months) coupled with LC-MS/MS to profile degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
